molecular formula C8H14HgN2O2 B13776887 Mercury, (acetato-kappaO)diamminephenyl-, (T-4)- CAS No. 68201-97-8

Mercury, (acetato-kappaO)diamminephenyl-, (T-4)-

Cat. No.: B13776887
CAS No.: 68201-97-8
M. Wt: 370.80 g/mol
InChI Key: SEIWBXMZFMSKOP-UHFFFAOYSA-M
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Description

Mercury, (acetato-kappaO)diamminephenyl-, (T-4)- is a chemical compound with the molecular formula C8H15HgN2O2 It is a coordination complex where mercury is bonded to an acetate group, two ammine ligands, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mercury, (acetato-kappaO)diamminephenyl-, (T-4)- typically involves the reaction of phenylmercury acetate with ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as follows:

[ \text{PhHg(OAc)} + 2 \text{NH}_3 \rightarrow \text{Hg(OAc)(NH}_3\text{)}_2\text{Ph} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality Mercury, (acetato-kappaO)diamminephenyl-, (T-4)-.

Chemical Reactions Analysis

Types of Reactions

Mercury, (acetato-kappaO)diamminephenyl-, (T-4)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different mercury-containing species.

    Reduction: Reduction reactions can convert the compound to lower oxidation states of mercury.

    Substitution: Ligand substitution reactions can replace the acetate or ammine ligands with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ligand exchange can be facilitated by using excess ligands or specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercury(II) oxide, while reduction could produce elemental mercury.

Scientific Research Applications

Mercury, (acetato-kappaO)diamminephenyl-, (T-4)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and coordination chemistry studies.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialized materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Mercury, (acetato-kappaO)diamminephenyl-, (T-4)- exerts its effects involves its ability to coordinate with other molecules. The mercury center can form bonds with various ligands, influencing the compound’s reactivity and interactions. The molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylmercury acetate: Similar in structure but lacks the ammine ligands.

    Mercury(II) acetate: Contains mercury bonded to two acetate groups.

    Phenylmercury chloride: Contains a chloride ligand instead of acetate and ammine ligands.

Uniqueness

Mercury, (acetato-kappaO)diamminephenyl-, (T-4)- is unique due to its specific coordination environment, which imparts distinct chemical properties and reactivity. The presence of both acetate and ammine ligands, along with the phenyl group, makes it a versatile compound for various applications.

Properties

CAS No.

68201-97-8

Molecular Formula

C8H14HgN2O2

Molecular Weight

370.80 g/mol

IUPAC Name

acetyloxy(phenyl)mercury;azane

InChI

InChI=1S/C6H5.C2H4O2.Hg.2H3N/c1-2-4-6-5-3-1;1-2(3)4;;;/h1-5H;1H3,(H,3,4);;2*1H3/q;;+1;;/p-1

InChI Key

SEIWBXMZFMSKOP-UHFFFAOYSA-M

Canonical SMILES

CC(=O)O[Hg]C1=CC=CC=C1.N.N

Origin of Product

United States

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